N'-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide
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Overview
Description
N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a methylbenzohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 4-nitro-3-methylbenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide
- N’-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
- N’-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[1-(2-chlorophenyl)ethylidene]-4-nitro-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14ClN3O3 |
---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-10-9-12(7-8-15(10)20(22)23)16(21)19-18-11(2)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
WCDZFNKPWPXDMY-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN=C(C)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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